molecular formula C44H54N4O8S2 B055919 Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) CAS No. 112250-61-0

Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen)

Cat. No. B055919
CAS RN: 112250-61-0
M. Wt: 831.1 g/mol
InChI Key: IOTZAFHOGRWAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a psoralen derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) involves the formation of covalent bonds between the compound and DNA or proteins. The compound contains two sulfur atoms, which can form covalent bonds with thymine residues in DNA or with amino acid residues in proteins. This covalent crosslinking can then be used to study the interactions between DNA and proteins or to induce DNA damage for the study of DNA repair mechanisms.
Biochemical and Physiological Effects:
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell death or DNA repair mechanisms. Additionally, it has been shown to crosslink proteins to DNA, allowing for the identification of protein binding sites. It has also been shown to have anti-tumor effects, making it a potential tool for cancer research.

Advantages and Limitations for Lab Experiments

One of the main advantages of dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) is its ability to induce DNA crosslinking, which can be used to study DNA repair mechanisms. Additionally, its ability to crosslink proteins to DNA makes it a useful tool for the study of protein-DNA interactions. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) in scientific research. One potential direction is the study of its anti-tumor effects, which could lead to the development of new cancer treatments. Additionally, it could be used in the study of DNA repair mechanisms in various organisms, including humans. Finally, it could be used in the study of protein-DNA interactions in a variety of systems, including the identification of protein binding sites in complex biological systems.

Synthesis Methods

Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) can be synthesized through a series of chemical reactions. The first step involves the synthesis of 2,5,9-trimethylpsoralen, which is then reacted with ethylmethylamine and formaldehyde to produce the intermediate compound, ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen. This compound is then reacted with sulfur to produce the final product, dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen).

Scientific Research Applications

Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) has been used in a variety of scientific research applications. One of its primary uses is in the study of DNA repair mechanisms. It has been shown to be an effective tool for inducing DNA crosslinking, which can be used to study the mechanisms of DNA repair. Additionally, it has been used in the study of protein-DNA interactions, as it can crosslink proteins to DNA, allowing for the identification of protein binding sites.

properties

CAS RN

112250-61-0

Product Name

Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen)

Molecular Formula

C44H54N4O8S2

Molecular Weight

831.1 g/mol

IUPAC Name

N-methyl-3-[[3-[methyl-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethyl]amino]-3-oxopropyl]disulfanyl]-N-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethyl]propanamide

InChI

InChI=1S/C44H54N4O8S2/c1-25-19-39(51)55-41-27(3)43-33(21-31(25)41)35(29(5)53-43)23-45(7)13-15-47(9)37(49)11-17-57-58-18-12-38(50)48(10)16-14-46(8)24-36-30(6)54-44-28(4)42-32(22-34(36)44)26(2)20-40(52)56-42/h19-22H,11-18,23-24H2,1-10H3

InChI Key

IOTZAFHOGRWAKS-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN(C)CCN(C)C(=O)CCSSCCC(=O)N(C)CCN(C)CC4=C(OC5=C4C=C6C(=CC(=O)OC6=C5C)C)C)C

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN(C)CCN(C)C(=O)CCSSCCC(=O)N(C)CCN(C)CC4=C(OC5=C4C=C6C(=CC(=O)OC6=C5C)C)C)C

Other CAS RN

112250-61-0

synonyms

DBP-psoralen
dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen)

Origin of Product

United States

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